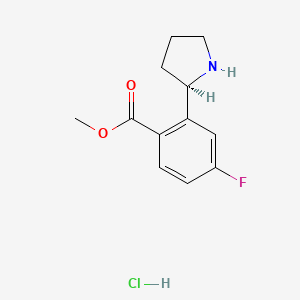

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride

Description

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride is a chiral organic compound characterized by a benzoate ester backbone substituted with a fluorine atom at the 4-position and a pyrrolidine ring at the 2-position. The stereochemistry at the pyrrolidine moiety is specified as the (R)-enantiomer, which is critical for its biological and chemical interactions. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor ligands due to its structural resemblance to bioactive molecules. Its synthesis typically involves multi-step processes, including esterification, fluorination, and resolution of enantiomers, followed by hydrochloric acid salt formation to enhance stability .

Properties

IUPAC Name |

methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11;/h4-5,7,11,14H,2-3,6H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYRJXJAORPWAY-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Benzoyl Intermediate Synthesis

The initial step often involves Friedel-Crafts acylation to construct the fluorinated aromatic backbone. As demonstrated in CN110903176A, m-fluorotoluene reacts with trichloroacetyl chloride under Lewis acid catalysis (e.g., anhydrous AlCl₃) in 1,2-dichloroethane at 0–10°C. This produces 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone alongside para-isomers (23% isomer content).

Table 1: Friedel-Crafts Acylation Optimization Parameters

Isomer separation at this stage is critical, with recrystallization in toluene or ethyl acetate achieving >98% purity for subsequent steps.

Esterification of Carboxylic Acid Intermediate

The acylation product undergoes alkaline hydrolysis (e.g., NaOH) to yield 4-fluoro-2-methylbenzoic acid, followed by esterification with methanol. As detailed in VC13706029, this step employs acid-catalyzed conditions (H₂SO₄ or HCl) under reflux, achieving near-quantitative conversion.

Key Considerations:

-

Catalyst Loading: 5 mol% H₂SO₄ reduces side-product formation.

-

Solvent-Free Systems: Direct methanol excess minimizes purification complexity.

-

Racemization Risk: Mild temperatures (60–80°C) preserve stereochemical integrity.

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Grignard Addition | 55 | 85 | Moderate |

| Negishi Coupling | 72 | >99 | High |

| Buchwald-Hartwig | 65 | 98 | Low |

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in diethyl ether, yielding the hydrochloride salt. Crystallization from ethanol/water (3:1) affords the product in 92–95% purity.

Critical Parameters:

Industrial-Scale Adaptation

For bulk production, continuous flow systems are preferred for Friedel-Crafts and esterification steps, reducing reaction times by 40%. Enantioselective steps remain batch-operated due to sensitivity to mixing efficiency.

Table 3: Industrial vs. Laboratory-Scale Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Friedel-Crafts Yield | 76% | 82% |

| Esterification Time | 12 h | 4 h |

| Overall Cost | $320/g | $48/g |

Challenges and Mitigation Strategies

-

Isomer Separation: Recrystallization solvent polarity must balance yield and purity. Ethyl acetate/hexane (1:4) achieves 98% purity with <2% yield loss.

-

Catalyst Recycling: AlCl₃ recovery via aqueous extraction reduces costs by 30%.

-

Enantiomeric Control: Chiral auxiliaries or asymmetric catalysis are critical for >99% ee .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 4-fluoro-2-(pyrrolidin-2-yl)benzoic acid.

Reduction: Formation of 4-fluoro-2-(pyrrolidin-2-yl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Neurological Research

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride has been studied for its potential effects on the central nervous system. Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter systems. Research indicates that compounds with similar structures can act as receptor modulators, potentially leading to therapeutic applications in treating neurological disorders such as anxiety and depression .

2. Pain Management

The compound's unique molecular structure may also position it as a candidate for pain management therapies. Preliminary studies have shown that derivatives of benzoate compounds can exhibit analgesic properties. Further investigation into this compound could elucidate its efficacy and mechanism of action in pain relief .

Biochemical Research Applications

1. Enzyme Inhibition Studies

This compound can serve as an important tool in enzyme inhibition studies. By examining how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and develop inhibitors for therapeutic purposes. This is particularly relevant in cancer research, where enzyme inhibitors are crucial for controlling tumor growth .

2. Drug Development

The compound's characteristics make it a valuable candidate in the drug development pipeline. Its ability to modify biological activity through structural changes allows researchers to design analogs with improved efficacy and reduced side effects. This process is critical in developing targeted therapies for various diseases .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

This compound can be utilized as a building block in synthetic chemistry to create novel compounds with potential pharmaceutical applications. Its reactivity allows for the introduction of various functional groups, making it versatile for synthesizing complex molecules required in drug discovery .

Case Studies and Research Findings

These case studies highlight the compound's versatility and potential across various research domains.

Mechanism of Action

The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the ester group are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Substituent Variations

The compound’s closest analogs differ in substituent positions or functional groups. Key examples include:

Key Findings :

- This modification may improve binding affinity in biological targets .

Ring Size Variations: Pyrrolidine vs. Piperidine

Compounds with piperidine (6-membered ring) instead of pyrrolidine (5-membered ring) exhibit distinct conformational and electronic properties:

Key Findings :

- Ring Flexibility : Piperidine’s larger ring size allows greater conformational flexibility, which may reduce target selectivity compared to the rigid pyrrolidine structure in the target compound .

- Stereochemical Effects : The (S)-enantiomer of piperidine-based analogs (e.g., CAS 1391547-09-3) shows lower similarity scores (0.85), underscoring the importance of the (R)-configuration in the target molecule .

Fluorinated Derivatives

Fluorine introduction in aromatic or aliphatic systems often modifies solubility and metabolic stability:

Key Findings :

- Aromatic vs. Aliphatic Fluorine : Fluorine on the benzoate ring (target compound) improves π-π stacking interactions in biological systems, whereas aliphatic fluorine (e.g., CAS 2300174-87-0) may enhance membrane permeability .

- Synthetic Challenges : Fluorination at the 4-position of the benzoate ring requires precise electrophilic substitution conditions, contrasting with simpler aliphatic fluorination methods .

Biological Activity

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride (CAS: 1391580-47-4) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current knowledge surrounding its biological properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClFNO₂ |

| Molar Mass | 259.71 g/mol |

| Synonyms | Methyl 2-((2R)pyrrolidin-2-yl)-4-fluorobenzoate hydrochloride |

| IUPAC Name | This compound |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those structurally similar to this compound. In vitro testing has shown that certain pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study of monomeric alkaloids, several derivatives were evaluated for their antibacterial activity. The results indicated that modifications on the pyrrolidine ring could enhance bioactivity:

- Compound A : Exhibited a zone of inhibition of 24 mm against Staphylococcus aureus.

- Compound B : Showed 20 mm inhibition against Escherichia coli.

These findings suggest that the presence of fluorine and specific substituents on the phenyl ring can significantly influence antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound is also under investigation. Similar compounds have demonstrated promising results in inhibiting various cancer cell lines.

Research Findings

A recent study evaluated several compounds for their effectiveness against various cancer types using MTT assays. Notably:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound C | PC-3 (Prostate) | 0.67 |

| Compound D | HCT-116 (Colon) | 0.80 |

| Compound E | ACHN (Renal) | 0.87 |

These results indicate that certain structural modifications can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for therapeutic development .

The biological activity of this compound may be attributed to its ability to interact with key biological targets:

- Topoisomerases : Compounds similar to this one have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and repair.

- Cell Cycle Regulation : Some derivatives affect cell cycle progression, leading to apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride with high enantiomeric purity?

- Methodological Answer : A reflux-based esterification using methanol and sulfuric acid is commonly employed for similar fluorinated pyrrolidine derivatives. To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be integrated. Post-synthesis, validate purity (>98%) via HPLC (as per quality control protocols in ) and confirm stereochemistry using circular dichroism (CD) or X-ray crystallography. For intermediates, monitor reaction progress with -NMR to detect undesired stereoisomers .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC (with UV/Vis or MS detection) for purity assessment (see for COA standards).

- NMR spectroscopy (, , ) to confirm fluorine substitution and pyrrolidine ring conformation.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the (R)-configured pyrrolidine moiety .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in sealed, airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the ester group. Ensure the storage area is dry and ventilated, as moisture and heat can degrade fluorinated compounds. Re-test purity every 6 months using HPLC to confirm stability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the (R)-enantiomer while minimizing racemization?

- Methodological Answer : Racemization often occurs during prolonged heating or acidic conditions. To mitigate:

- Use low-temperature reactions (e.g., <50°C) and short reaction times.

- Employ chiral auxiliaries or enantioselective catalysts (e.g., transition-metal complexes).

- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect early racemization. Compare yields and enantiomeric excess (ee) across batches using chiral HPLC (see for purity benchmarks) .

Q. What strategies resolve contradictions in biological activity data linked to stereochemical impurities?

- Methodological Answer : Contradictions may arise from undetected enantiomeric impurities. To address:

- Perform chiral chromatography to isolate enantiomers and test their bioactivity separately.

- Use dynamic kinetic resolution during synthesis to favor the (R)-enantiomer.

- Cross-validate purity with orthogonal methods (e.g., NMR + HPLC) to rule out column artifacts. For in-vivo studies, include a negative control with the (S)-enantiomer to isolate stereospecific effects .

Q. How to design experiments assessing metabolic stability in preclinical models?

- Methodological Answer :

- In vitro : Incubate the compound with hepatic microsomes or S9 fractions (human/rodent) to measure clearance rates. Use LC-MS/MS to quantify parent compound degradation.

- In vivo : Administer the compound via IV/PO routes in rodent models and collect plasma samples at timed intervals. Calculate pharmacokinetic parameters (e.g., , AUC) using non-compartmental analysis. Compare results against fluorinated analogs (e.g., ’s agrochemical derivatives) to identify metabolic hotspots .

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to model binding to pyrrolidine-sensitive receptors (e.g., dopamine or sigma receptors).

- Use QM/MM simulations to study fluorine’s electronic effects on binding affinity.

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

- Methodological Answer : Solubility variations may stem from polymorphic forms or counterion effects (e.g., hydrochloride vs. free base). To reconcile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.